- Sarcosine based indandione hGlyT1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1388-1391

Cas no 942-06-3 (4,5-Dichlorophthalic anhydride)

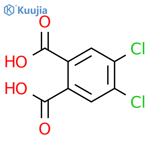

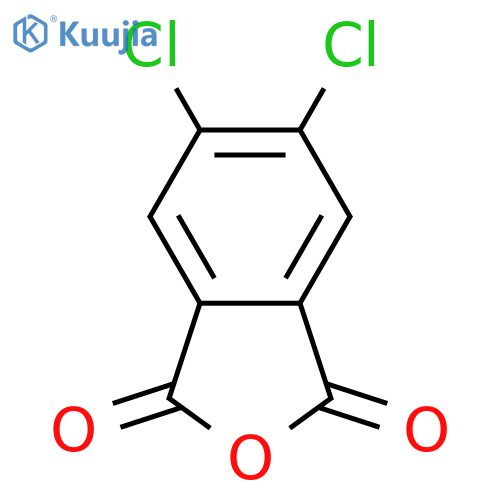

942-06-3 structure

Nome do Produto:4,5-Dichlorophthalic anhydride

4,5-Dichlorophthalic anhydride Propriedades químicas e físicas

Nomes e Identificadores

-

- 5,6-Dichloroisobenzofuran-1,3-dione

- 1,3-Isobenzofurandione,5,6-dichloro-

- 4.5-dichlorophthalicanhydride

- 4,5-Dichlorophalic anhydride

- 4,5-dichloro-phthalic acid anhydride

- 4,5-Dichlor-phthalsaeure-anhydrid

- 5,6-DICHLORO-1,3-DIHYDROISOBENZOFURAN-1,3-DIONE

- 5,6-dichloro-1,3-isobenzofurandione

- 5,6-Dichloro-2-benzofuran-1,3-dione

- 5,6-dichlorophthalic anhydride

- 4,5-Dichlorophthalic anhydride

- 4,5-Dichlorophthalicanhydride

- 1,3-Isobenzofurandione, 5,6-dichloro-

- ULSOWUBMELTORB-UHFFFAOYSA-N

- 5,6-Dichloro-1,3-Dihydro-2-Benzofuran-1,3-Dione

- PubChem16761

- 4.5-dichlorophthalic anhydride

- A

- 5,6-Dichloro-1,3-isobenzofurandione (ACI)

- Phthalic anhydride, 4,5-dichloro- (6CI, 7CI, 8CI)

- SY051009

- EN300-60238

- AKOS000281368

- 4,5-Dichlorophthalic anhydride, 98%

- AS-42975

- InChI=1/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2

- SCHEMBL79833

- CS-0109872

- MFCD00075034

- CHEMBL2270552

- D2335

- AC-25988

- C8H2Cl2O3

- 5,6-Dichloro-2-benzofuran-1,3-dione #

- DTXSID10240970

- NS00040267

- 942-06-3

- EINECS 213-386-2

- DB-014399

- 4,5-Dichlorophthalic Acid, Anhydride

-

- MDL: MFCD00075034

- Inchi: 1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H

- Chave InChI: ULSOWUBMELTORB-UHFFFAOYSA-N

- SMILES: O=C1C2C(=CC(=C(C=2)Cl)Cl)C(=O)O1

Propriedades Computadas

- Massa Exacta: 215.93800

- Massa monoisotópica: 215.9380993 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 0

- Complexidade: 240

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: 2.5

- Superfície polar topológica: 43.4

- Peso Molecular: 217.00

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.715±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 186.0 to 189.0 deg-C

- Ponto de ebulição: 313°C(lit.)

- Ponto de Flash: 144.8±21.3 °C

- Índice de Refracção: 1.638

- Solubilidade: Very slightly soluble (0.18 g/l) (25 º C),

- PSA: 43.37000

- LogP: 2.30400

- Solubilidade: Not determined

- Pressão de vapor: 0.0±0.7 mmHg at 25°C

4,5-Dichlorophthalic anhydride Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S37/39

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Sealed in dry,Store in freezer, under -20°C

- Frases de Risco:R36/37/38

4,5-Dichlorophthalic anhydride Dados aduaneiros

- CÓDIGO SH:2932999099

- Dados aduaneiros:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5-Dichlorophthalic anhydride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB275174-1 g |

4,5-Dichlorophthalic anhydride, 95%; . |

942-06-3 | 95% | 1 g |

€96.80 | 2023-07-20 | |

| Enamine | EN300-60238-2.5g |

5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione |

942-06-3 | 95% | 2.5g |

$55.0 | 2023-06-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180512-1g |

5,6-Dichloroisobenzofuran-1,3-dione |

942-06-3 | 98% | 1g |

¥57.00 | 2024-04-24 | |

| TRC | D473963-5g |

4,5-Dichlorophthalic Anhydride |

942-06-3 | 5g |

$ 167.00 | 2023-09-07 | ||

| TRC | D473963-10g |

4,5-Dichlorophthalic Anhydride |

942-06-3 | 10g |

$265.00 | 2023-05-18 | ||

| OTAVAchemicals | 3015488-10G |

5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione |

942-06-3 | 95% | 10G |

$230 | 2023-06-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22365-25g |

4,5-Dichlorophthalic Anhydride |

942-06-3 | 95% | 25g |

¥761.0 | 2024-07-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2335-1G |

4,5-Dichlorophthalic Anhydride |

942-06-3 | >98.0%(GC)(T) | 1g |

¥130.00 | 2024-04-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051009-1g |

4,5-Dichlorophthalic Anhydride |

942-06-3 | ≥95% | 1g |

¥45.0 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LW710-5g |

4,5-Dichlorophthalic anhydride |

942-06-3 | 95% | 5g |

¥695.0 | 2022-06-10 |

4,5-Dichlorophthalic anhydride Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Acetic anhydride ; 1 h, reflux

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Acetyl chloride Solvents: Carbon tetrachloride

Referência

- Synthesis of New Pyridone Carboxylic Acid Derivatives as Potentially Therapeutic Chemicals, 1987, , ,

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Acetic anhydride ; rt → 110 °C; 1 h, 110 °C → 140 °C

Referência

- Preparation method of octafluoro substituted phthalocyanine, China, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Acetic anhydride

Referência

- Novel spirosuccinimides with incorporated isoindolone and benzisothiazole 1,1-dioxide moieties as aldose reductase inhibitors and antihyperglycemic agents, Journal of Medicinal Chemistry, 1992, 35(24), 4613-27

Synthetic Routes 5

Condições de reacção

1.1 Solvents: Acetyl chloride ; 2 h, reflux

Referência

- Donor-Acceptor Complex Enables Alkoxyl Radical Generation for Metal-Free C(sp3)-C(sp3) Cleavage and Allylation/Alkenylation, Angewandte Chemie, 2017, 56(41), 12619-12623

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Acetic anhydride

Referência

- Studies on the chemistry of isoindoles and isoindolenines. XXVII. 3-Alkoxy-1H-isoindoles: syntheses and properties, Chemische Berichte, 1988, 121(2), 243-52

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Acetic anhydride ; 3 h, 140 °C; 140 °C → rt

Referência

- Organic functionalized non-clustered phthalocyanine compounds, their preparation method and application as solar cell materials, China, , ,

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Niobium pentoxide Solvents: o-Xylene ; rt → 160 °C; 72 h, 160 °C

Referência

- Heterogeneous catalysts for the cyclization of dicarboxylic acids to cyclic anhydrides as monomers for bioplastic production, Green Chemistry, 2017, 19(14), 3238-3242

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene

Referência

- Preparation of halogenated phthalic anhydrides, United States, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Acetic anhydride ; 5 h, 165 °C

Referência

- Discovery of novel dual-action antidiabetic agents that inhibit glycogen phosphorylase and activate glucokinase, European Journal of Medicinal Chemistry, 2012, 58, 624-639

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Acetic anhydride ; rt → 100 °C; 12 h, 100 °C

Referência

- Preparation of halogenated 1,3-indanediones, China, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Acetic anhydride ; rt → 140 °C; 3 h, 140 °C

Referência

- Synthesis of 4,5-dichlorophthalonitrile, Huaxue Yu Shengwu Gongcheng, 2008, 25(10), 16-17

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene

Referência

- Aromatization of halogenated tetrahydrophthalic anhydrides with activated carbon. An effective preparation of 4,5-dichlorophthalic anhydride, Synlett, 1990, (9), 539-40

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water

Referência

- Studies on copper phthalocyanine pigments (I): Synthesis of chlorinated phthalic anhydrides and their reaction velocity rations in the synthesis of chlorinated copper phthalocyanines, Shikizai Kyokaishi, 1960, 33(11), 491-494

Synthetic Routes 15

Condições de reacção

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Toluene

Referência

- Process for preparing phthalic anhydrides, Japan, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Acetic anhydride ; 5 h, rt → reflux

Referência

- Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Polymer Chemistry, 2013, 4(16), 4405-4411

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Acetyl chloride ; 2 h, reflux

Referência

- Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons, Bioorganic & Medicinal Chemistry, 2016, 24(7), 1469-1479

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Acetic anhydride ; 2 h, rt → reflux

Referência

- Tetrathiafulvalene compound and synthesis method, China, , ,

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Acetic anhydride

Referência

- Efficient Semitransparent Organic Solar Cells with Tunable Color enabled by an Ultralow-Bandgap Nonfullerene Acceptor, Advanced Materials (Weinheim, 2017, 29(43),

4,5-Dichlorophthalic anhydride Raw materials

4,5-Dichlorophthalic anhydride Preparation Products

4,5-Dichlorophthalic anhydride Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:942-06-3)4,5-DICHLOROPHTHALIC ANHYDRIDE

Número da Ordem:1696028

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Friday, 18 April 2025 17:02

Preço ($):discuss personally

4,5-Dichlorophthalic anhydride Literatura Relacionada

-

Jing Liu,Xiaohu Deng,Anne E. Fitzgerald,Zachary S. Sales,Hariharan Venkatesan,Neelakandha S. Mani Org. Biomol. Chem. 2011 9 2654

-

2. Synthesis of macrocyclic pyrrolizidine alkaloid analogues from (–)-(7R,8R)-1-chloromethyl-1,2-didehydro-7-hydroxypyrrolizidinium chlorideMichael Burton,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 585

-

3. 132. Chemiluminescent organic compounds. Part IV. Amino- and hydrazino-cyclophthalhydrazides and their relative luminescent powerH. D. K. Drew,F. H. Pearman J. Chem. Soc. 1937 586

-

4. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (±)-synthanecine A from (±)-3-chloromethyl-2-hydroxymethyl-1-methyl-2,5-dihydropyrrolium chlorideRobert H. Barbour,David J. Robins J. Chem. Soc. Perkin Trans. 1 1988 1169

-

5. NoteE. de Barry Barnett,N. F. Goodway,C. A. Lawrence J. Chem. Soc. 1935 1684

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Benzofuranos Anidridos ftálicos

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Benzofuranos Benzofuranonas Anidridos ftálicos

942-06-3 (4,5-Dichlorophthalic anhydride) Produtos relacionados

- 2138402-36-3(4-chloro-3-[(3-formyl-4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid)

- 70625-28-4(Benzaldehyde, 2,5-dibromo-3,4-dihydroxy-)

- 588687-45-0(5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol)

- 1805471-23-1(2-Chloro-3-methyl-4-nitrobenzenesulfonamide)

- 2152305-25-2(2,2-dimethyl-3-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropane-1-carboxylic acid)

- 34731-76-5(Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid)

- 1803431-75-5(3-Bromo-5-cyano-6-hydroxy-2-(trifluoromethoxy)pyridine)

- 75479-85-5(2'-Methylsulfanyl-2,3,4-trichlorobiphenyl)

- 2387163-53-1(benzyl N-benzyl-N-(1-hydroxybutan-2-yl)carbamate)

- 1344324-95-3(2-(azetidin-3-yl)-N,N-dimethylacetamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:942-06-3)4,5-Dichlorophthalic anhydride

Pureza:99%

Quantidade:100g

Preço ($):402.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:942-06-3)4,5-DICHLOROPHTHALIC ANHYDRIDE

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito